2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide
Description
2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide is a synthetic compound that belongs to the class of piperazine derivatives
Properties
IUPAC Name |
2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2FN3O/c19-14-6-5-13(11-15(14)20)24-9-7-23(8-10-24)12-18(25)22-17-4-2-1-3-16(17)21/h1-6,11H,7-10,12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSXRBAMBPCTIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2F)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide typically involves the reaction of 3,4-dichlorophenylpiperazine with 2-fluoroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors, influencing their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenylpiperazine: A precursor in the synthesis of aripiprazole and other pharmaceutical compounds.
3,4-Dichlorophenylpiperazine: Known for its serotonin receptor activity.
2,3-Dichlorophenylpiperazine derivatives: Various derivatives with different pharmacological profiles.
Uniqueness
2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide is unique due to the presence of both dichlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
